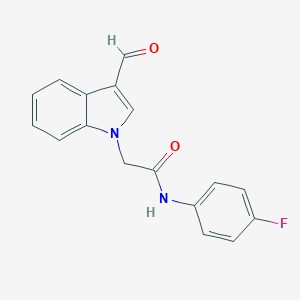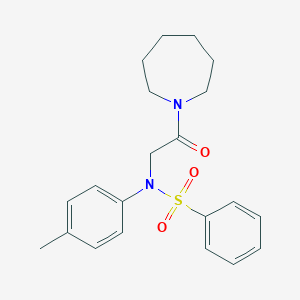
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as FLICA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. FLICA is a small molecule that belongs to the indole family of compounds and has a unique chemical structure that makes it a promising candidate for further research.
Mecanismo De Acción
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide exerts its biological effects by inhibiting the activity of caspases, which are involved in the apoptotic pathway. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide binds to the active site of caspases, preventing their activation and subsequent cleavage of downstream targets. This mechanism of action makes N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide a potential candidate for the development of novel anticancer drugs.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to exhibit potent inhibitory activity against various enzymes, including caspases, which are involved in the programmed cell death pathway. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been investigated for its anticancer properties and has shown promising results in preclinical studies. In addition, N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to exhibit anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is its potent inhibitory activity against caspases, which makes it a promising candidate for the development of novel anticancer drugs. However, the synthesis of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a challenging process that requires specialized equipment and expertise, which may limit its widespread use in laboratory experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One potential application is in the development of novel anticancer drugs that target the apoptotic pathway. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide may also have potential applications in the treatment of inflammatory diseases and other conditions that involve programmed cell death. Further research is needed to explore the full potential of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide and to optimize its synthesis and efficacy.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3-formylindole, which is then reacted with N-(4-fluorophenyl)acetamide to yield the final product. The synthesis of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a challenging process, and various modifications have been made to improve its efficiency and yield.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including caspases, which are involved in the programmed cell death pathway. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been investigated for its anticancer properties and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,11H,10H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRFXABLADVBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-2-(3-chloro-4-methylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B422256.png)
![2-methyl-3-[2-methyl-2-(phenylethynyl)-1-aziridinyl]-4(3H)-quinazolinone](/img/structure/B422257.png)
![2,6-Bis[3-(trifluoromethyl)phenyl]-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B422258.png)

![3-{5-[(6-(ethoxycarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}-2-methylbenzoic acid](/img/structure/B422264.png)


![3-(2-furyl)-2-phenyl-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B422268.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide](/img/structure/B422271.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dimethoxyphenyl)methanesulfonamide](/img/structure/B422274.png)
![6-chloro-4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B422276.png)
![(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B422277.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B422279.png)